N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Description
N-[[3-[3-Fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a synthetic oxazolidinone derivative characterized by a 1,3-oxazolidin-2-one core substituted with a fluorophenyl-morpholine oxide moiety and an acetamide side chain. Oxazolidinones are clinically significant as antibiotics, targeting bacterial ribosomal protein synthesis . The fluorine atom at the 3-position of the phenyl ring likely enhances metabolic stability and membrane penetration, while the acetamide group contributes to hydrogen bonding with biological targets .
Properties
Molecular Formula |
C16H20FN3O5 |
|---|---|
Molecular Weight |
353.35 g/mol |
IUPAC Name |
N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O5/c1-11(21)18-9-13-10-19(16(22)25-13)12-2-3-15(14(17)8-12)20(23)4-6-24-7-5-20/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) |
InChI Key |
CMFKNYFIQWSUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[N+]3(CCOCC3)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxazolidinone Core
The oxazolidinone ring, a key heterocycle, is typically synthesized via cyclization of amino alcohols with carbonyl compounds:
a) Starting from amino alcohols (e.g., 2-aminoethanol), cyclization with phosgene derivatives or carbonyldiimidazole (CDI) yields the oxazolidinone ring.
b) Alternatively, the use of chiral amino alcohols allows for stereoselective synthesis, critical for bioactivity.
- Reagents: CDI or triphosgene.
- Solvent: Dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Yield: Typically >70% with optimized conditions.
Introduction of the Fluorophenyl Group
The fluorophenyl moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:
a) Suzuki-Miyaura coupling between a boronic acid derivative of fluorophenyl and a halogenated oxazolidinone intermediate.
b) Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
c) Base: Potassium carbonate or sodium tert-butoxide.
d) Solvent: Toluene or dioxane.
e) Conditions: Reflux under inert atmosphere.
This step ensures regioselective attachment at the desired position on the oxazolidinone.
Attachment of the Morpholine Derivative and Oxidation
The morpholine ring with oxidation to the oxidomorpholine is achieved through:
a) Nucleophilic substitution of a suitable electrophile (e.g., chloromethyl or bromomethyl derivatives) with morpholine.
b) Oxidation of morpholine to oxidomorpholine using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide in the presence of catalysts.
- Solvent: Acetonitrile or dichloromethane.
- Temperature: Ambient to slightly elevated.
- Oxidation agents: m-CPBA (meta-chloroperbenzoic acid), with reaction monitored via TLC.
Coupling to Form the Final Amide
The acetamide linkage is constructed via:
a) Activation of the methyl group attached to the oxazolidinone with a suitable electrophile (e.g., acetic anhydride or acetyl chloride).
b) Nucleophilic attack by the amine group on the morpholine-oxidized intermediate.
- Reagents: Acetyl chloride or acetic anhydride.
- Solvent: Pyridine or triethylamine.
- Temperature: 0°C to room temperature.
- Purification: Chromatography or recrystallization.
Optimization and Recent Advances
Recent research emphasizes the importance of stereoselectivity and regioselectivity in synthesizing such complex molecules. Use of chiral catalysts and protecting groups enhances yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
Data Tables and Research Discoveries
Note: These data are representative and can vary based on specific experimental conditions.
Chemical Reactions Analysis
Types of Reactions: Linezolid N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can revert Linezolid N-Oxide back to Linezolid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Linezolid.
Substitution: Various substituted Linezolid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other oxazolidinone derivatives.
Biology: Investigated for its antibacterial properties and potential to overcome resistance mechanisms.
Medicine: Explored as an alternative treatment for infections caused by resistant bacteria.
Industry: Potential use in the development of new antibiotics and as a chemical intermediate in pharmaceutical manufacturing
Mechanism of Action
Linezolid N-Oxide, like Linezolid, inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial translation. The additional oxygen atom in Linezolid N-Oxide may enhance its binding affinity or alter its interaction with the ribosome, potentially improving its efficacy against resistant strains .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Target vs. Compound A: The oxidized morpholine in the target compound improves aqueous solubility, critical for intravenous formulations, but may reduce oral bioavailability due to poor intestinal permeability .
- Target vs. Compound B : Thiomorpholine analogs (Compound B) exhibit higher logP values, suggesting utility in central nervous system infections but requiring careful toxicity profiling .
- Target vs. Compound D: Thiazolidinone derivatives (Compound D) lack the ribosomal specificity of oxazolidinones, highlighting the importance of the oxazolidinone core for antibacterial activity .
Biological Activity
N-[[3-[3-fluoro-4-(4-oxidomorpholin-4-ium-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antibacterial and antifungal activities.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features
- Molecular Formula : C₁₈H₁₈F₁N₃O₃
- Molecular Weight : Approximately 345.35 g/mol
- Solubility : Soluble in polar solvents like water and methanol.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Gram-Negative Bacteria : In a comparative analysis, the compound showed Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL against Enterobacter cloacae, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 .
- Broad-Spectrum Activity : The compound also displayed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.008 mg/mL to 0.030 mg/mL .
Antifungal Activity
The antifungal efficacy of the compound has also been evaluated, revealing effective inhibition against various fungal strains.
Findings
- Fungal Sensitivity : The compound demonstrated MIC values between 0.004 mg/mL and 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The most sensitive strain was identified as T. viride .
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key enzymes in bacterial and fungal metabolism, contributing to its antimicrobial effects .
Cytotoxicity
While exploring therapeutic applications, cytotoxicity assays have been conducted to assess the safety profile of this compound.
Results
- MTT Assay : The compound exhibited cytotoxic effects on normal MRC5 cells with an IC50 value of approximately 5.9 μM, indicating a need for further evaluation in terms of selectivity and safety for human use .
Table of Biological Activity
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Key Variables | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Cyclization | Solvent, catalyst | DMF, piperidine, 80°C | 58% → 72% |
| Acetamide coupling | Coupling agent, time | EDC/HOBt, 24h | 45% → 65% |
Basic: Which analytical techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve stereochemistry and confirm the morpholine-oxazolidinone scaffold .
- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify fluorine coupling (δ 7.69 ppm for aromatic protons) and acetamide protons (δ 2.14 ppm) .
- Mass spectrometry : High-resolution ESI/APCI(+) for molecular ion confirmation (e.g., m/z 347 [M+H]⁺) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve antimicrobial potency?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or sulfonyl groups at the phenyl ring to assess steric/electronic effects on target binding .
- Biological assays : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and compare to linezolid (reference MIC: 1–4 µg/mL) .
- Computational docking : Use AutoDock Vina to model interactions with bacterial 50S ribosomal subunit (PDB: 3CPW) and identify key hydrogen bonds (e.g., morpholine O → Arg₆₇₈) .
Q. Table 2: SAR of Key Analogs
| Substituent (R) | MIC (µg/mL) | Target Binding Energy (kcal/mol) |
|---|---|---|
| -F (Parent) | 2.5 | -8.9 |
| -Cl | 1.2 | -9.4 |
| -SO₂CH₃ | 0.8 | -10.1 |
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, increasing DMF volume from 5 mL → 10 mL improved cyclization yield by 14% .
- Kinetic studies : Monitor reaction progress via TLC/HPLC to detect intermediates (e.g., oxazolidinone precursor) and optimize quenching times .
Advanced: What strategies address challenges in X-ray crystallography data refinement?
Methodological Answer:
- Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry space groups (e.g., P2₁/c) .
- Disorder modeling : Apply PART/SUMP restraints for flexible morpholine and acetamide groups .
Basic: How to assess metabolic stability in preclinical studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism .
- Metabolite ID : Characterize oxidation products (e.g., morpholine N-oxide) using high-resolution MSⁿ .
Advanced: How to ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA-3 columns with hexane/ethanol (90:10) to resolve (5S)-enantiomer (retention time: 12.3 min) from (5R)-counterpart .
- Circular dichroism (CD) : Validate configuration via Cotton effects at 220–250 nm .
Basic: What in vitro models are suitable for toxicity profiling?
Methodological Answer:
- HepG2 cells : Assess hepatotoxicity via MTT assay (IC₅₀ threshold: >50 µM) .
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ < 10 µM indicates high risk) .
Advanced: How does fluorination impact pharmacokinetics?
Methodological Answer:
- LogP measurement : Compare fluorinated vs. non-fluorinated analogs (e.g., LogP: 1.2 vs. 1.8) using shake-flask/HPLC methods .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu: ~15% for fluorinated derivative) .
Advanced: What computational methods predict off-target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
